

trans-4-hydroxy-Praziquantel: Elucidating the Interaction with Parasitic Proteins

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-Hydroxy Praziquantel*

Cat. No.: B123588

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis and other trematode and cestode infections, having been used in mass drug administration programs for decades.^{[1][2]} Despite its widespread use, a complete understanding of its molecular mechanism has been elusive until recent breakthroughs. PZQ is administered as a racemate, with the (R)-enantiomer being the primary active component.^{[3][4]} It undergoes rapid and extensive first-pass metabolism in the host, primarily into its major human metabolite, trans-4-hydroxy-praziquantel (t-4-OH-PZQ).^[3] This guide provides a detailed technical exploration of the current understanding of how PZQ and, critically, its t-4-OH-PZQ metabolite, interact with parasitic proteins. We synthesize evidence identifying a parasite-specific Transient Receptor Potential Melastatin (TRPM) ion channel, TRPM_PZQ, as the principal molecular target.^{[4][5]} We will dissect the nature of the drug-protein interaction, the significantly attenuated role of the t-4-OH-PZQ metabolite, and the downstream physiological consequences for the parasite. Furthermore, this guide details the key experimental methodologies and workflows—from target identification to functional validation—that are crucial for interrogating these interactions, providing a robust framework for future research and development in anthelmintics.

Part 1: The Praziquantel Paradox: Metabolism and the Quest for a Target

Praziquantel's efficacy is undisputed, yet for years, its precise mechanism of action was a subject of debate, complicated by its rapid metabolism. The drug is administered as a racemic mixture of (R)- and (S)-enantiomers.^[3] In the human host, it is quickly absorbed and metabolized by hepatic cytochrome P450 enzymes (CYP3A4, 1A2, 2C19) into several hydroxylated metabolites.^{[3][6]} The main metabolite found in human plasma is trans-4-hydroxy-praziquantel, derived from the pharmacologically active (R)-PZQ.^{[3][7]}

A critical question for drug development has been whether this major metabolite contributes to the therapeutic effect. Early hypotheses considered that the metabolites, which can achieve higher plasma concentrations and have longer half-lives than the parent drug, might play a role.^[3] However, accumulating evidence now strongly indicates that the anthelmintic activity resides almost exclusively with the parent (R)-PZQ molecule. The hydroxylation of the cyclohexyl ring, which produces t-4-OH-PZQ, introduces a polar group that is detrimental to the high-affinity binding required for parasiticidal action.^{[7][8]}

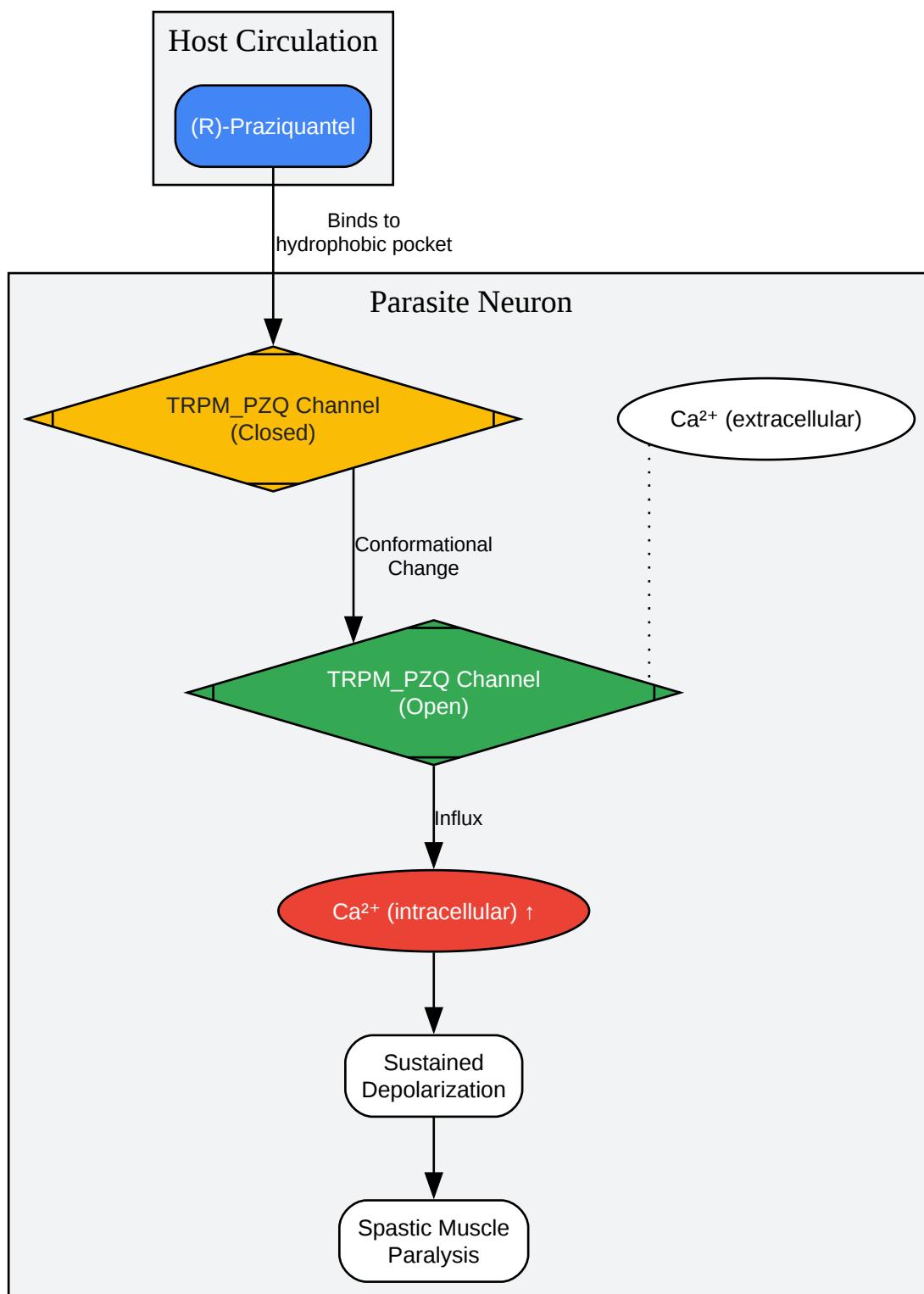
The initial observable effects of PZQ on schistosomes are a rapid, Ca^{2+} -dependent spastic muscle paralysis and severe damage to the worm's outer surface, the tegument.^{[9][10]} This pointed towards a disruption of calcium homeostasis as the primary mode of action, leading researchers to investigate ion channels as potential targets.

Part 2: The Primary Molecular Target: A Parasite-Specific TRP Channel (TRPM_PZQ)

Decades of research have converged on a definitive molecular target: a Ca^{2+} -permeable transient receptor potential (TRP) channel unique to PZQ-sensitive flatworms, now designated TRPM_PZQ.^{[4][5][9]} This ion channel is the key that unlocks the PZQ paradox.

Identification and Validation of TRPM_PZQ

The identification of TRPM_PZQ was a landmark discovery, providing a concrete molecular entity that explains the known physiological effects of the drug.^{[4][5]} When expressed in heterologous systems like HEK293 cells, TRPM_PZQ confers PZQ sensitivity, responding to the drug with a robust influx of calcium.^{[7][8]} The properties of this channel align perfectly with the long-observed actions of PZQ on the whole parasite:


- Stereoselectivity: The channel is activated by the (R)-PZQ enantiomer at nanomolar concentrations, whereas the (S)-PZQ enantiomer is substantially less effective.[4][11][12]
- Calcium Permeability: Activation of TRPM_PZQ leads to a sustained influx of Ca^{2+} , consistent with the induction of muscle contraction and tegumental disruption.[9][10]
- Pharmacological Profile: The structure-activity relationships of various PZQ analogs on worm paralysis closely mirror their activity on the TRPM_PZQ channel.[8]
- Neuroactive Locus: Electrophysiological studies on living schistosomes have localized PZQ-evoked cation currents to the parasite's nervous system, consistent with the expression of TRPM_PZQ in neuronal tissue.[9][13] This sustained depolarization of neurons leads to the observed spastic paralysis of the musculature.

The TRPM_PZQ Binding Pocket and the Inactivity of trans-4-hydroxy-PZQ

Computational modeling, guided by structure-activity relationship (SAR) studies and mutagenesis, has defined a putative ligand-binding pocket within the voltage-sensor-like domain of the TRPM_PZQ channel.[7][8][12] The interaction is predominantly hydrophobic. The cyclohexyl group of PZQ fits snugly into this pocket.

This structural insight provides a clear molecular explanation for the greatly diminished activity of the trans-4-hydroxy-PZQ metabolite. The addition of a polar hydroxyl group onto the cyclohexyl ring directly interferes with this critical hydrophobic interaction.[7][8] This disruption significantly reduces the binding affinity of the metabolite for the channel, rendering it largely inactive. This finding is crucial, as it redirects drug discovery efforts away from prodrug strategies involving the metabolite and focuses them on improving the properties of the parent (R)-PZQ molecule.

The proposed signaling pathway following PZQ interaction is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of (R)-Praziquantel action on a parasite neuron.

Part 3: Quantitative Analysis of Ligand Interaction

The differential activity of PZQ enantiomers and the t-4-OH-PZQ metabolite has been quantified through various in vitro assays. These studies are critical for confirming the primary role of (R)-PZQ and understanding the structure-activity relationship at the molecular target.

Compound	Assay				Reference
	Target/Organism	Measurement	Value		
(R)-PZQ	Adult <i>S. mansoni</i>	IC50 (Motility)	0.02 µg/mL	[3]	
Adult <i>S. haematobium</i>		IC50 (Motility)	0.007 µg/mL	[14]	
Sm.TRPM_PZQ (HEK293)	EC50 (Ca ²⁺ influx)	68 nM		[11]	
(S)-PZQ	Adult <i>S. mansoni</i>	IC50 (Motility)	5.85 µg/mL	[3]	
Adult <i>S. haematobium</i>		IC50 (Motility)	3.51 µg/mL	[14]	
Sm.TRPM_PZQ (HEK293)	EC50 (Ca ²⁺ influx)	1.1 µM		[11]	
(R)-trans-4-OH-PZQ	Adult <i>S. mansoni</i>	IC50 (Motility)	4.08 µg/mL	[3]	
Sm.TRPM_PZQ (HEK293)	EC50 (Ca ²⁺ influx)	~36-fold less active than (R)-PZQ		[7][8]	
Racemic trans-4-OH-PZQ	Adult <i>S. haematobium</i>	IC50 (Motility)	1.47 µg/mL	[14]	

Note: IC50/EC50 values can vary based on experimental conditions. This table provides a comparative summary.

The data clearly demonstrates that (R)-PZQ is orders of magnitude more potent than (S)-PZQ. Crucially, the (R)-trans-4-OH-PZQ metabolite shows a dramatic reduction in activity against

both the whole parasite and the isolated molecular target, confirming that the metabolic conversion is a deactivating step.

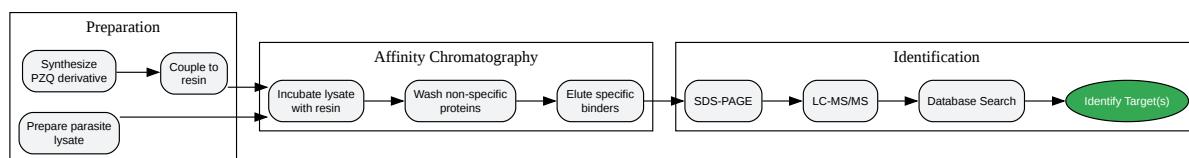
Part 4: Secondary and Alternative Protein Interactions

While TRPM_PZQ is established as the primary target, other proteins have been investigated for their potential role in PZQ's mechanism of action. These are now largely considered to be secondary or downstream effects, but they contribute to the overall understanding of the drug's impact.

- **Voltage-Gated Ca^{2+} Channel β -Subunits:** Early studies suggested that PZQ might interact with the β -subunits of voltage-gated calcium channels. Co-expression of schistosome β -subunits with mammalian α_1 -subunits conferred a degree of PZQ sensitivity to the channel.
[\[15\]](#) This is now interpreted as a possible secondary interaction or a downstream consequence of the primary depolarization event initiated by TRPM_PZQ activation.
- **Myosin Regulatory Light Chain (SmMLC):** Phage display screening identified the regulatory myosin light chain of *S. mansoni* as a PZQ-binding protein.
[\[16\]](#) In vitro studies showed direct binding, and PZQ exposure led to SmMLC phosphorylation in vivo.
[\[16\]](#) This interaction could contribute to the disruption of muscle function, but it is likely a consequence of the massive Ca^{2+} influx triggered by TRPM_PZQ, as myosin light-chain kinases are calcium-dependent.
- **Adenosine Uptake:** Another hypothesis proposed that PZQ interferes with adenosine uptake, which is critical for parasites that cannot synthesize purines de novo.
[\[11\]](#) While an interesting possibility, the evidence for direct, high-affinity interaction with an adenosine transporter is less compelling than for TRPM_PZQ.

Part 5: Methodologies for Studying Drug-Protein Interactions

A multi-pronged experimental approach is necessary to fully characterize the interaction between a compound like t-4-OH-PZQ and its parasitic protein targets. Below are detailed workflows for key methodologies.


Target Identification: Affinity Chromatography-Mass Spectrometry

This workflow is designed to identify which proteins from a complex parasite lysate physically bind to the drug molecule.

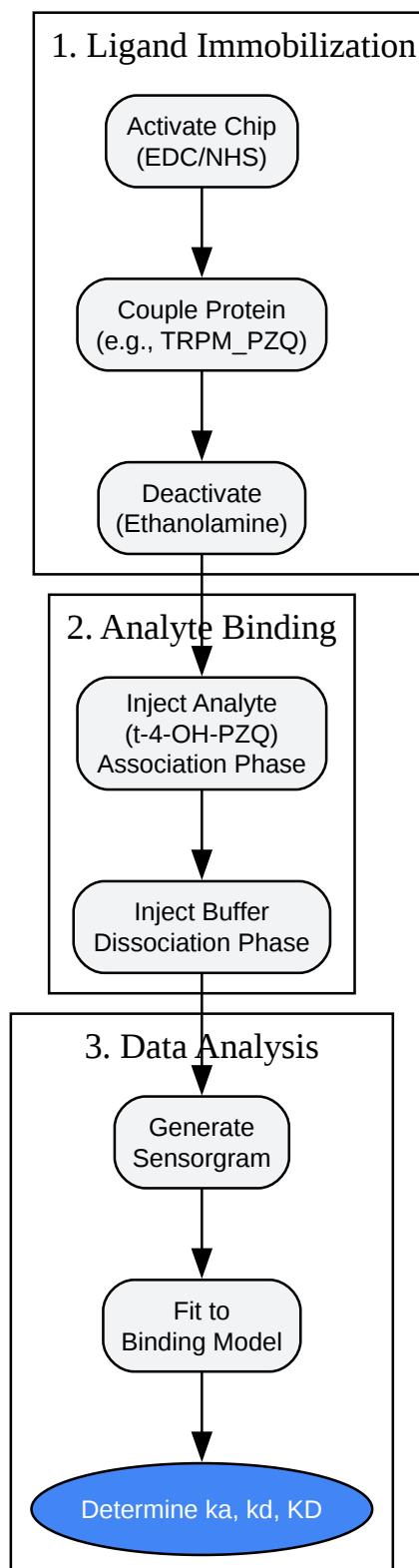
Protocol:

- Ligand Immobilization:
 - Synthesize a derivative of PZQ (or t-4-OH-PZQ) with a linker arm suitable for covalent attachment (e.g., an amino or carboxyl group) without disrupting the core pharmacophore.
 - Covalently couple the linker-modified ligand to an activated chromatography resin (e.g., NHS-activated Sepharose). Equilibrate the resin to block any remaining active sites.
 - Prepare a control column with no ligand coupled to identify non-specific binders.
- Protein Extraction:
 - Homogenize adult schistosomes in a non-denaturing lysis buffer containing protease inhibitors.
 - Centrifuge the homogenate at high speed to pellet insoluble debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration.
- Affinity Chromatography:
 - Incubate the soluble parasite proteome with the ligand-coupled resin (and the control resin in parallel) to allow for binding.
 - Wash the columns extensively with buffer to remove non-specifically bound proteins.
 - Elute specifically bound proteins by either a) adding a high concentration of free PZQ to competitively displace the proteins, or b) changing the buffer conditions (e.g., pH, salt concentration) to disrupt the interaction.
- Protein Identification:

- Concentrate the eluted protein fractions.
- Separate the proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
- Excise unique bands present in the specific elution but absent in the control.
- Perform in-gel trypsin digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis.
- Identify the proteins by searching the resulting peptide mass fingerprints against a parasite protein database.

[Click to download full resolution via product page](#)

Caption: Workflow for parasitic protein target identification.


Binding Characterization: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of a drug-protein interaction.[\[17\]](#)

Protocol:

- Chip Preparation (Ligand Immobilization):
 - Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

- Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
- Inject the purified recombinant target protein (e.g., TRPM_PZQ expressed and purified from a heterologous system) over the activated surface. The primary amines on the protein will form covalent bonds.
- Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization.
- Analyte Interaction (Analyte Injection):
 - Prepare a dilution series of the analyte (e.g., t-4-OH-PZQ) in a suitable running buffer.
 - Inject each concentration of the analyte over both the reference and protein-coupled flow cells at a constant flow rate for a set period (association phase).
 - Switch back to running buffer alone and monitor the signal decrease as the analyte dissociates from the immobilized protein (dissociation phase).
- Data Analysis:
 - Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir binding).
 - From the fit, determine the association rate constant (k_a), the dissociation rate constant (k_d), and calculate the equilibrium dissociation constant ($K_D = k_d/k_a$), which represents the binding affinity.

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing binding kinetics using SPR.

Structural Analysis: X-ray Crystallography

Determining the high-resolution 3D structure of the target protein in complex with the ligand provides the ultimate detail of the interaction.[\[18\]](#)

Protocol:

- Protein Expression and Purification: Express and purify large quantities (milligrams) of high-purity, stable recombinant target protein. This is often the most significant bottleneck.
- Crystallization:
 - Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to find conditions where the purified protein forms well-ordered crystals.
 - Soak the protein crystals in a solution containing a high concentration of the ligand (e.g., t-4-OH-PZQ) to allow it to diffuse into the crystal and bind to the protein. Alternatively, co-crystallize the protein in the presence of the ligand.
- Data Collection:
 - Mount a single, high-quality crystal and flash-cool it in liquid nitrogen.
 - Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
 - Collect the diffraction pattern as the crystal is rotated.
- Structure Determination and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and symmetry.
 - Solve the "phase problem" using methods like molecular replacement if a homologous structure is known.
 - Build an atomic model of the protein into the resulting electron density map.

- Refine the model against the experimental data to improve its accuracy, clearly identifying the position and orientation of the bound ligand in the binding site.

Conclusion and Future Directions

The identification of TRPM_PZQ as the primary molecular target of praziquantel represents a major advancement in parasitology. This knowledge provides a clear, rational basis for the drug's potent anthelmintic effects. Crucially, detailed structural and functional analyses have demonstrated that the major human metabolite, trans-4-hydroxy-praziquantel, is a significantly less active molecule due to the disruption of a key hydrophobic drug-receptor interaction. This clarifies that t-4-OH-PZQ does not play a significant role in the therapeutic efficacy of praziquantel.

For researchers and drug development professionals, this understanding has several key implications:

- Rational Drug Design:** Efforts to develop next-generation anthelmintics can now use a target-based approach, designing new molecules that specifically and potently modulate TRPM_PZQ. The known binding pocket can be used for *in silico* screening of new chemical entities.^[5]
- Overcoming Resistance:** While widespread clinical resistance to PZQ has not been definitively reported, the potential remains a concern.^[19] Understanding the precise binding site allows for the monitoring of mutations in the *trpm_pzq* gene in field isolates and provides a basis for designing drugs that can overcome potential resistance mechanisms.
- Improving Pharmacokinetics:** Future work should focus on optimizing the pharmacokinetic profile of (R)-PZQ to maintain effective concentrations at the site of action while minimizing metabolic inactivation.

The journey to understand praziquantel's interaction with parasitic proteins has been long, but it provides a powerful example of how modern biochemical and structural biology techniques can unravel complex pharmacological questions, paving the way for the development of improved therapies for neglected tropical diseases.

References

- Wikipedia. Praziquantel. [\[Link\]](#)

- McVeigh, P., & Timson, D. J. (2018). The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms?. *Current topics in medicinal chemistry*, 18(18), 1575–1584. [\[Link\]](#)
- Marchant, J. S., & Park, S. K. (2026). The Molecular Drug Target of Praziquantel. In *Anthelmintic Resistance* (pp. 89-105). Humana, New York, NY. [\[Link\]](#)
- Chulkov, E. G., Rohr, C. M., & Marchant, J. S. (2023). Praziquantel activates a native cation current in *Schistosoma mansoni*. *Frontiers in Parasitology*, 2, 1285177. [\[Link\]](#)
- Chulkov, E. G., Rohr, C. M., & Marchant, J. S. (2023). Praziquantel activates a native cation current in *Schistosoma mansoni*. *Frontiers in Parasitology*, 2. [\[Link\]](#)
- Kohn, A. B., Roberts-Misterly, J. M., & Greenberg, R. M. (2001). Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel. *The Journal of biological chemistry*, 276(40), 36873–36876. [\[Link\]](#)
- Zamanian, M., & Andersen, E. C. (2012). Ca²⁺ channels and Praziquantel: a view from the free world. *Parasitology*, 140(12), 1547–1557. [\[Link\]](#)
- Thomas, C. M., & Timson, D. J. (2018). The mechanism of action of praziquantel: six hypotheses. *Current topics in medicinal chemistry*, 18(18), 1575–1584. [\[Link\]](#)
- Olliari, P., Del Poggio, A., Giorli, G., Edwards, G., & Keiser, J. (2017). Activity of Praziquantel Enantiomers and Main Metabolites against *Schistosoma mansoni*. *Antimicrobial agents and chemotherapy*, 61(9), e00332-17. [\[Link\]](#)
- Park, S. K., Chulkov, E. G., Dosa, P. I., & Marchant, J. S. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel. *Science translational medicine*, 13(625), eabj9114. [\[Link\]](#)
- Chai, J. Y. (2013). Praziquantel Treatment in Trematode and Cestode Infections: An Update. *Infection & chemotherapy*, 45(1), 32–43. [\[Link\]](#)
- Thomas, C., & Timson, D. J. (2018). The Mechanism of Action of Praziquantel: Six Hypotheses. *University of Edinburgh Research Explorer*. [\[Link\]](#)
- Park, S. K., Gunaratne, G. S., Chulkov, E. G., Moehring, F., McCusker, P., Dosa, P. I., ... & Marchant, J. S. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. *The Journal of biological chemistry*, 294(49), 18873–18880. [\[Link\]](#)
- Park, S. K., Chulkov, E. G., Dosa, P. I., & Marchant, J. S. (2021).
- Aragon, A. D., Imani, R. A., Blackburn, V. R., & Cupit, P. M. (2009). Towards an understanding of the mechanism of action of praziquantel. *Molecular and biochemical parasitology*, 164(1), 57–65. [\[Link\]](#)
- Meister, I., Kovac, J., Duthaler, U., & Keiser, J. (2017). In vitro and in vivo activity of R- and S-praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against *Schistosoma haematobium*. *Parasites & vectors*, 10(1), 365. [\[Link\]](#)

- de Moraes, J. (2022). Praziquantel: An update on the mechanism of its action against schistosomiasis and new therapeutic perspectives. *Molecular and Biochemical Parasitology*, 252, 111531. [\[Link\]](#)
- Aragon, A. D., Imani, R. A., Blackburn, V. R., & Cupit, P. M. (2009). Towards an understanding of the mechanism of action of praziquantel. *Molecular and biochemical parasitology*, 164(1), 57–65. [\[Link\]](#)
- TCHUEM TCHUENTE, L. A., & OLLIARO, P. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. *PLoS neglected tropical diseases*, 14(9), e0008648. [\[Link\]](#)
- Lucard, A. M., Knaap, R. T., & Emmerling, F. (2021). Cocrystals of Praziquantel: Discovery by Network-Based Link Prediction. *Crystal Growth & Design*, 21(7), 3934-3944. [\[Link\]](#)
- Angelucci, F., Sayed, A. A., & Boumis, G. (2024). Fragment library screening by X-ray crystallography and binding site analysis on thioredoxin glutathione reductase of *Schistosoma mansoni*. *Scientific reports*, 14(1), 1545. [\[Link\]](#)
- Chulkov, E. G., Park, S. K., & Marchant, J. S. (2023). Natural variation in the binding pocket of a parasitic flatworm TRPM channel resolves the basis for praziquantel sensitivity. *Proceedings of the National Academy of Sciences*, 120(1), e2217732120. [\[Link\]](#)
- El-Lakkany, A., El-Feky, G. S., & Selem, M. A. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. *Infectious diseases* (London, England), 49(3), 161–168. [\[Link\]](#)
- Vazquez, S., & Boero, M. (2021). Computational modeling of praziquantel drug release from montmorillonite clay using enhanced sampling method. *Dialnet*. [\[Link\]](#)
- Lucard, A. M., Knaap, R. T., & Emmerling, F. (2021).
- Mkoji, G. M., Smith, J. M., & Prichard, R. K. (2007). Praziquantel Affects the Regulatory Myosin Light Chain of *Schistosoma mansoni*. *Antimicrobial agents and chemotherapy*, 51(1), 226–233. [\[Link\]](#)
- Harder, A. (2004). Resolution of Praziquantel.
- Tan, J., & Li, Y. (2018). Molecular modeling and infrared and Raman spectroscopy of the crystal structure of the chiral antiparasitic drug Praziquantel. *Semantic Scholar*. [\[Link\]](#)
- Rohr, C. M., Chulkov, E. G., & Marchant, J. S. (2023). The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. *ACS infectious diseases*, 9(11), 2253–2264. [\[Link\]](#)
- Butreddy, A., Sarabu, S., Bandari, S., & Repka, M. A. (2021). Physicochemical and Pharmacokinetic Evaluation of Praziquantel Co-Crystals by Varying the Spacer Group of Co-Crystal Formers. *AAPS PharmSciTech*, 22(3), 101. [\[Link\]](#)
- Marchant, J. S. (2020). The Journey to Discovering a Flatworm Target of Praziquantel: A Long TRP. *Trends in parasitology*, 36(6), 513–524. [\[Link\]](#)

- Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]
- Chulkov, E. G., & Marchant, J. S. (2024). Progress interrogating TRPMPZQ as the target of praziquantel. *Parasitology*, 1–11. [Link]
- Douzi, B., & Brier, S. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. *Methods in molecular biology* (Clifton, N.J.), 1615, 421–442. [Link]
- Scilit. *Praziquantel*. [Link]
- McCarthy, J. S., & Olliaro, P. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the *Schistosoma mansoni* mouse model. *PLoS neglected tropical diseases*, 11(9), e0005944. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 2. [Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 3. [Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 4. [The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 7. [Mechanism of praziquantel action at a parasitic flatworm ion channel - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 8. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 9. [Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni](https://www.frontiersin.org) [frontiersin.org]

- 10. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Praziquantel - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Praziquantel activates a native cation current in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. (PDF) The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? (2020) | Charlotte M. Thomas | 39 Citations [scispace.com]
- To cite this document: BenchChem. [trans-4-hydroxy-Praziquantel: Elucidating the Interaction with Parasitic Proteins]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123588#trans-hydroxy-praziquantel-interaction-with-parasitic-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com